Cas no 72804-93-4 (8-ethyl-2-methylquinoline)

8-Ethyl-2-methylquinoline is a quinoline derivative characterized by its ethyl and methyl substituents at the 8- and 2-positions, respectively. This heterocyclic compound exhibits notable stability and versatility, making it valuable in organic synthesis and pharmaceutical applications. Its structural features contribute to enhanced reactivity in electrophilic substitution reactions, while the alkyl groups improve solubility in organic solvents. The compound serves as a key intermediate in the preparation of agrochemicals, dyes, and bioactive molecules. Its well-defined molecular structure allows for precise modifications, facilitating tailored applications in research and industrial processes. High purity grades are available to meet stringent analytical and synthetic requirements.
8-ethyl-2-methylquinoline structure
8-ethyl-2-methylquinoline structure
Product Name:8-ethyl-2-methylquinoline
CAS No:72804-93-4
MF:C12H13N
MW:171.238322973251
CID:1757619
PubChem ID:14475250
Update Time:2025-06-09

8-ethyl-2-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 8-Ethyl-2-methylquinoline
    • 8-ethyl-2-methyl-quinoline
    • AB52468
    • CTK2G2105
    • AGN-PC-001MJL
    • 2-METHYL-8-ETHYLQUINOLINE
    • SureCN9909149
    • 8-Aethyl-2-methyl-chinolin
    • Quinoline, 8-ethyl-2-methyl-
    • Quinoline,8-ethyl-2-methyl
    • MFCD09787884
    • DB-074627
    • 72804-93-4
    • ZPVSAUSAHRIAQM-UHFFFAOYSA-N
    • AKOS006282115
    • SCHEMBL9909149
    • DTXSID60560771
    • 8-ethyl-2-methylquinoline
    • Inchi: 1S/C12H13N/c1-3-10-5-4-6-11-8-7-9(2)13-12(10)11/h4-8H,3H2,1-2H3
    • InChI Key: ZPVSAUSAHRIAQM-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC=C2C=CC=C(CC)C=12

Computed Properties

  • Exact Mass: 171.10500
  • Monoisotopic Mass: 171.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.032
  • Boiling Point: 276.9°C at 760 mmHg
  • Flash Point: 113.1°C
  • Refractive Index: 1.597
  • PSA: 12.89000
  • LogP: 3.10560

8-ethyl-2-methylquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-291718-250 mg
8-Ethyl-2-methylquinoline,
72804-93-4
250MG
¥978.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-291718A-500 mg
8-Ethyl-2-methylquinoline,
72804-93-4
500MG
¥1,730.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-291718-250mg
8-Ethyl-2-methylquinoline,
72804-93-4
250mg
¥978.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-291718A-500mg
8-Ethyl-2-methylquinoline,
72804-93-4
500mg
¥1730.00 2023-09-05
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